molecular formula C8H9NO3 B100313 Ethyl 3-hydroxyisonicotinate CAS No. 18342-97-7

Ethyl 3-hydroxyisonicotinate

Cat. No.: B100313
CAS No.: 18342-97-7
M. Wt: 167.16 g/mol
InChI Key: XIBQCRQYVCFUFO-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyisonicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of isonicotinic acid and features a hydroxy group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyisonicotinate can be synthesized through the esterification of 3-hydroxyisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-hydroxyisonicotinate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyisonicotinate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxy group at the third position plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl isonicotinate
  • Methyl 3-hydroxyisonicotinate
  • Ethyl 4-hydroxyisonicotinate

Comparison: this compound is unique due to the presence of the hydroxy group at the third position, which imparts distinct chemical and biological propertiesMthis compound and ethyl 4-hydroxyisonicotinate differ in the position of the hydroxy group, leading to variations in their chemical behavior and uses .

Biological Activity

Ethyl 3-hydroxyisonicotinate (EHI) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EHI, including its therapeutic potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

EHI is characterized by the following molecular formula:

  • Molecular Formula : C7_{7}H8_{8}N2_{2}O3_{3}
  • Molecular Weight : Approximately 168.15 g/mol

The structure features a pyridine ring with a hydroxy group and an ethyl ester, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that EHI exhibits significant antimicrobial activity. Compounds with similar structures have been documented to possess antibacterial and antifungal properties. The presence of the hydroxy group is believed to enhance its interaction with microbial cell membranes, potentially leading to disruption and cell death.

  • Case Study : A study evaluating the antimicrobial effects of EHI against various bacterial strains demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .

Anticancer Activity

EHI has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that EHI reduced cell viability by 40% at a concentration of 100 µM after 48 hours of treatment . This effect is attributed to the compound's ability to induce oxidative stress within cancer cells.

The biological activity of EHI can be attributed to several mechanisms:

  • Enzyme Inhibition : EHI may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The compound's structure allows for the generation of ROS, leading to oxidative damage in cells.
  • Interaction with Biomolecules : EHI can form complexes with metal ions, influencing biochemical pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of EHI can be compared with other related compounds that share structural similarities but exhibit different functional groups. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
This compoundC7_{7}H8_{8}N2_{2}O3_{3}Hydroxy group enhances biological activity
Ethyl 3-cyano-2-hydroxyisonicotinateC8_{8}H8_{8}N3_{3}O3_{3}Cyano group increases lipophilicity
Ethyl 3-hydroxy-6-methylisonicotinateC8_{8}H9_{9}N2_{2}O3_{3}Methyl substitution alters reactivity

This comparison highlights how modifications in the chemical structure can influence the biological activity of these compounds.

Properties

IUPAC Name

ethyl 3-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBQCRQYVCFUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489598
Record name Ethyl 3-hydroxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18342-97-7
Record name Ethyl 3-hydroxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxyisonicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3-aminoisonicotinate (5.55 g) is suspended in water (70 ml), and thereto added conc. sulfuric acid (4.0 ml). The reaction solution is cooled with ice, and a solution of sodium nitrite (2.79 g) in water (30 ml) is added dropwise thereto. The reaction solution is stirred under the same cooling conditions for 20 minutes and then at 90° C. for 80 minutes. The reaction solution is diluted with water (100 ml) and the solution is adjusted to pH 8 to 9 by addition of saturated aqueous sodium hydrogen carbonate solution, followed by extraction with chloroform. The organic layer is dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=5/1) to give ethyl 3-hydroxyisonicotinate (2.64 g).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 3-hydroxyisonicotinate in the synthesis of furo[2,3-c]pyridines?

A: this compound serves as the crucial starting material in the synthesis of furo[2,3-c]pyridine and its 2- and 3-methyl derivatives []. Its structure, featuring both a hydroxyl group and an ethyl ester group, allows for a series of modifications and cyclization reactions to ultimately form the desired furo[2,3-c]pyridine scaffold. This approach provides a simple and effective route for the preparation of these heterocyclic compounds.

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